
BI 6015
Übersicht
Beschreibung
BI6015 ist eine chemische Verbindung, die für ihre Rolle als Antagonist des Hepatozyten-Kernfaktors 4 alpha bekannt ist.
Herstellungsmethoden
Die Synthese von BI6015 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Benzimidazolderivat ist. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Benzimidazolkerns: Dies beinhaltet die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat unter sauren Bedingungen.
Einführung der Nitrogruppe: Die Nitrogruppe wird durch Nitrierung unter Verwendung eines Gemisches aus konzentrierter Schwefelsäure und Salpetersäure eingeführt.
Vorbereitungsmethoden
The synthesis of BI6015 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Analyse Chemischer Reaktionen
BI6015 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: BI6015 kann unter starken oxidierenden Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Die Nitrogruppe in BI6015 kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Metallkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Sulfonylgruppe in BI6015 kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören starke Säuren und Basen, Metallkatalysatoren und organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Applications in Diabetes Research
The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.
- Case Study:
Cancer Research Applications
This compound's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
- Data Table: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
---|---|---|---|
Hep3B | 1.25 - 20 | 24 - 72 | Marked toxicity |
Primary Hepatocytes | 1.25 - 20 | 24 - 72 | Minimal toxicity |
MIN6 | 1.25 - 20 | 24 - 72 | Inhibition of HNF4α expression |
- Research Insights:
Implications for Drug Development
The unique mechanism of action of this compound positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.
Wirkmechanismus
BI6015 exerts its effects by binding to hepatocyte nuclear factor 4 alpha and inhibiting its activity. This leads to the repression of genes targeted by hepatocyte nuclear factor 4 alpha, including those involved in insulin regulation and cancer cell survival. The molecular targets and pathways involved include the insulin promoter and various oncogenic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
BI6015 ist einzigartig in seiner hohen Affinität für den Hepatozyten-Kernfaktor 4 alpha und seiner Fähigkeit, seine Aktivität selektiv zu hemmen. Zu den ähnlichen Verbindungen gehören:
BIM5078: Ein weiterer Antagonist des Hepatozyten-Kernfaktors 4 alpha, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
HNF4 alpha Antagonisten: Andere Verbindungen, die die Aktivität des Hepatozyten-Kernfaktors 4 alpha hemmen, jedoch mit unterschiedlicher Potenz und Selektivität
BI6015 zeichnet sich durch seine potente Hemmwirkung und seine Anwendungen in der Krebs- und Diabetesforschung aus.
Biologische Aktivität
BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of this compound is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.
HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, this compound can repress the expression of target genes associated with insulin production and glucose metabolism.
Key Findings:
- Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), this compound reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
- Cytotoxic Effects : this compound exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that this compound induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
- Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with this compound led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .
Table 1: Biological Effects of this compound
Biological Activity | Observation | Cell Line/Model |
---|---|---|
Insulin Expression | Reduced by 50-fold | T6PNE |
Cytotoxicity | Induced apoptosis | Hep3B |
Fatty Acid Oxidation | Increased acetylcarnitine; decreased C18 | T6PNE |
HNF4α Protein Levels | Induced loss in liver (30 mg/kg) | Mouse Model |
Fat Accumulation | Caused steatosis and vesicular changes | Mouse Model |
Case Studies and Research Findings
- High-Throughput Screening : A study identified this compound through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
- In Vivo Studies : In murine models, administration of this compound resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
- Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with this compound revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that this compound functions as a pharmacologic antagonist of HNF4α .
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.